2-(9H-fluoren-9-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(9H-fluoren-9-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C15H16ClN. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is commonly used in various chemical and biological research applications. The compound is known for its unique structure, which includes a fluorene moiety attached to an ethanamine group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which is commercially available.
Bromination: Fluorene is brominated to form 9-bromofluorene using bromine in the presence of a catalyst such as iron(III) bromide.
Grignard Reaction: 9-bromofluorene undergoes a Grignard reaction with magnesium in anhydrous ether to form 9-fluorenylmagnesium bromide.
Amination: The Grignard reagent is then reacted with ethylene oxide to form 2-(9H-fluoren-9-yl)ethanol.
Conversion to Amine: The alcohol group is converted to an amine group using reagents such as thionyl chloride and ammonia.
Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Substituted amines, amides.
Scientific Research Applications
2-(9H-fluoren-9-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. In biological systems, it may influence cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
9H-fluoren-9-ylmethanol: Similar structure but with a hydroxyl group instead of an amine group.
9H-fluoren-9-ylmethylamine: Similar structure but with a methyl group attached to the amine group.
2-(9H-fluoren-9-yl)ethanol: Similar structure but with an alcohol group instead of an amine group.
Uniqueness
2-(9H-fluoren-9-yl)ethan-1-amine hydrochloride is unique due to its combination of a fluorene moiety and an ethanamine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex organic molecules and the study of biochemical interactions.
Properties
CAS No. |
21745-80-2 |
---|---|
Molecular Formula |
C15H16ClN |
Molecular Weight |
245.7 |
Purity |
95 |
Origin of Product |
United States |
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